![molecular formula C15H17F3O3 B1310610 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid CAS No. 362669-50-9](/img/structure/B1310610.png)
8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid
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Description
8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is a chemical compound with the CAS Number: 362669-50-9 . It has a molecular weight of 302.29 and its IUPAC name is 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid . The compound appears as a very light yellow solid .
Molecular Structure Analysis
The InChI code for 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is 1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Medicine
In the medical field, 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid may be explored for its potential therapeutic properties. Its structural uniqueness could be beneficial in designing novel drug molecules or as a pharmacophore in drug discovery projects. The trifluoromethyl group, in particular, is known for increasing the metabolic stability of pharmaceuticals .
Agriculture
As an agricultural chemical, this compound could be used in the synthesis of more complex molecules that act as growth promoters or pesticides. Its ability to be modified chemically makes it a versatile starting material for agrichemical research .
Material Science
In material science, the compound’s robust chemical structure could be utilized in the development of new polymeric materials. These materials might exhibit unique properties such as resistance to degradation or special optical characteristics due to the presence of the trifluoromethylphenyl group .
Environmental Science
Environmental science could benefit from the use of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid in the study of pollutant degradation. Its stability under various conditions can make it a standard for comparison in environmental degradation studies .
Biochemistry
Biochemically, this compound could be important in studying enzyme-substrate interactions, especially those involving oxidative enzymes. The keto group in the octanoic acid chain could be a site for enzymatic reactions, providing insights into metabolic pathways .
Pharmacology
In pharmacology, 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid could be investigated for its pharmacokinetics and pharmacodynamics. It could serve as a model compound to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs containing similar structural motifs .
Analytical Chemistry
Analytical chemists might use this compound as a calibration standard in chromatography or mass spectrometry. Its unique mass and fragmentation pattern can help in the identification and quantification of similar compounds .
Chemical Engineering
Finally, in chemical engineering, this compound’s synthesis and purification processes could be optimized for industrial-scale production. This would involve studying its reaction kinetics and thermodynamics to improve yield and reduce costs .
properties
IUPAC Name |
8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGGEUMLVMXCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455187 |
Source
|
Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid | |
CAS RN |
362669-50-9 |
Source
|
Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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